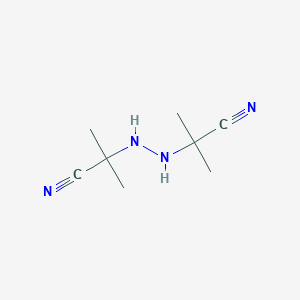![molecular formula C6H7NO2 B039265 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one CAS No. 118535-01-6](/img/structure/B39265.png)
3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one, also known as tetrahydrofuro[3,2-b]pyrrol-5-one, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is not well understood. However, studies have suggested that its antitumor activity may be due to its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one has a low toxicity profile and does not exhibit any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are required to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one in lab experiments include its high yield synthesis method, low toxicity profile, and potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its safety profile.
Zukünftige Richtungen
There are several future directions for the study of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Development of novel derivatives with improved pharmacological properties.
3. Investigation of its potential applications in other fields, such as agriculture and environmental science.
4. Exploration of its potential as a therapeutic agent for the treatment of various diseases.
5. Development of new synthetic methods for the preparation of this compound and its derivatives.
Conclusion
In conclusion, 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one involves the reaction between 1,4-diketones and primary amines in the presence of a catalytic amount of acetic acid. This method has been reported to have a high yield and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, antifungal, and antibacterial activities. In material science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Eigenschaften
IUPAC Name |
2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOEXZFNMLRTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=O)NC21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)




